REACTION_CXSMILES
|
[CH3:1][N:2]1CCCC1=O.[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12](I)=[CH:11][N:10]=1.[NH4+]>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([C:1]#[N:2])=[CH:11][N:10]=1 |f:3.4.5,^1:26,28,47,66|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
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NC1=NC=C(C(=C1)Cl)I
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Name
|
zinc cyanide
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Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
132.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
and the reaction mixture was stirred at 130-135° C. for 5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
synthesized in Production example 215-2
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Type
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CUSTOM
|
Details
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and the organic layer was separated
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the residue was filtrated by silica gel column chromatography (Fuji Silysia NH, ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
a solvent mixture (ether:hexane=1:1) was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
and the solid was filtered off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |